molecular formula C13H17Cl2NO B12569323 Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- CAS No. 212392-33-1

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)-

Cat. No.: B12569323
CAS No.: 212392-33-1
M. Wt: 274.18 g/mol
InChI Key: JURFDWGBOXGODC-UHFFFAOYSA-N
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Description

This structural configuration imparts unique physicochemical and biological properties, distinguishing it from other chloro-substituted benzamides.

Properties

CAS No.

212392-33-1

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

2,3-dichloro-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)10-6-5-7-11(14)12(10)15/h5-9H,1-4H3

InChI Key

JURFDWGBOXGODC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- typically involves the reaction of 2,3-dichlorobenzoyl chloride with diisopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

On an industrial scale, the production of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or distillation techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Nitrogen Substituent Comparisons

The N,N-bis(1-methylethyl) (isopropyl) groups differentiate this compound from other N,N-disubstituted benzamides:

  • N,N-Bis(p-heptylphenyl)-o-chlorobenzamide : Bulky aromatic substituents enhance activity (35.3), suggesting that larger hydrophobic groups improve target binding, whereas isopropyl groups may lack sufficient size or interaction strength .

Physicochemical Properties

  • Lipophilicity : The bis-isopropyl groups increase lipophilicity compared to dimethyl or unsubstituted analogs, enhancing membrane permeability but possibly reducing water solubility.
  • Mass Spectrometry : lists 4-methyl-N,N-bis(1-methylethyl)benzamide with an exact mass of 219.1259, while the 2,3-dichloro variant would have a higher mass due to chlorine atoms (theoretical ~223–228 Da), aiding analytical differentiation .

Functional Analogues in Agrochemicals

Several structurally related compounds are used as herbicides or pesticides:

Compound Name Substituents Use/CAS Number Reference
Propachlor 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl) Herbicide (CAS 23950-58-5)
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) Herbicide (CAS 15972-60-8)
Pretilachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl) Herbicide (CAS 51218-49-6)

Key distinctions:

  • Alachlor and Pretilachlor feature ethoxy/methoxy groups that enhance solubility and soil mobility, unlike the hydrophobic isopropyl groups in the target compound.
  • Propachlor ’s propynyl group introduces alkyne functionality, enabling different reactivity (e.g., radical interactions) compared to the inert isopropyl groups .

Biological Activity

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Benzamide derivatives have been investigated for various biological activities, particularly their antimicrobial and anticancer properties. The compound has been noted for its ability to interact with specific molecular targets, leading to alterations in enzyme activity and cellular processes.

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit antimicrobial effects against a range of pathogens. The compound's structural characteristics allow it to interact with bacterial enzymes or cell membranes, potentially disrupting their function.

  • Mechanism of Action : The antimicrobial activity may involve the inhibition of bacterial growth by interfering with cell wall synthesis or metabolic pathways essential for bacterial survival.

Anticancer Properties

Benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- has shown promise as an anticancer agent in several studies.

  • Cell Proliferation Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for cancer growth. Studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.
  • Molecular Pathways : The exact molecular pathways are still under investigation; however, it is believed that the compound may act as a topoisomerase inhibitor or interfere with DNA replication processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
MechanismPotential topoisomerase inhibition

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of benzamide derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin. For instance:

  • Compound Efficacy : One derivative demonstrated significant cytotoxicity with an IC50 value of 15 μM against MCF-7 breast cancer cells .

The biological activity of benzamide, 2,3-dichloro-N,N-bis(1-methylethyl)- can be attributed to its ability to bind to specific receptors or enzymes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.
  • Receptor Interaction : It may also interact with cellular receptors that regulate growth signals, further contributing to its anticancer effects .

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